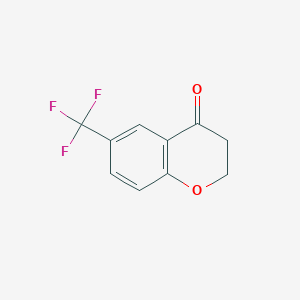
6-(Trifluoromethyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)chroman-4-one is represented by the Inchi Code: 1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical form of 6-(Trifluoromethyl)chroman-4-one is solid . It has a molecular weight of 216.16 . The storage temperature is recommended to be at refrigerator conditions .Applications De Recherche Scientifique
Synthesis and Characterization
Regioselective Nucleophilic Trifluoromethylation : 6-(Trifluoromethyl)chroman-4-one is used in regioselective nucleophilic trifluoromethylation reactions. It forms 2,2-bis(polyfluoroalkyl)chroman-4-ones, which are fluorinated analogues of natural compounds like lactarochromal. This process involves reactions with (perfluoroalkyl)trimethylsilanes and has applications in the synthesis of various fluorinated compounds (Sosnovskikh et al., 2003).
Synthetic Approaches and Bioactivities : The chroman-4-one scaffold, to which 6-(Trifluoromethyl)chroman-4-one belongs, is pivotal in drug discovery and heterocyclic chemistry. It's an intermediate in organic synthesis and used in designing diverse medicinal compounds, including benzylidene-4-chromanones and flavanones (Emami & Ghanbarimasir, 2015).
Reactions with Cyanoacetamides : Reactions of 2-(trifluoromethyl)chromones, including 6-(Trifluoromethyl)chroman-4-one, with cyanoacetamides lead to the synthesis of unique compounds like 6H-benzo[c]chromen-6-one derivatives. These reactions demonstrate the diverse chemical reactivity of this compound (Sosnovskikh et al., 2011).
Synthesis of Fluorinated Analogs : 6-Methyl-2,2-bis(trifluoromethyl)chroman-4-one, a derivative of 6-(Trifluoromethyl)chroman-4-one, is oxidized to create fluorinated analogs of natural products. This highlights its role in creating novel compounds with potential applications in various fields (Sosnovskikh & Usachev, 2002).
Potential Applications in Light-Emitting Diodes (LEDs)
- Organic Light-Emitting Diodes (OLEDs) : Trifluoromethyl groups, similar to those in 6-(Trifluoromethyl)chroman-4-one, have been used in synthesizing phosphorescent iridium(III) complexes for OLEDs. These complexes exhibit efficient orange electroluminescence, indicating potential applications of related compounds in advanced lighting technologies (Wang et al., 2014).
Applications in Medicinal Chemistry
Anticancer Agents : Novel compounds synthesized using chromone rings, which are structurally related to 6-(Trifluoromethyl)chroman-4-one, have shown potent anticancer activity against various cancer cell lines. This underscores the potential of structurally similar compounds in developing new anticancer therapies (Ali et al., 2021).
Therapeutic Scaffold : Chromanone or Chroman-4-one, the core structure of 6-(Trifluoromethyl)chroman-4-one, acts as a versatile scaffold in medicinal chemistry. It's significant for the synthesis and design of novel lead compounds with various pharmacological activities (Kamboj & Singh, 2021).
Safety And Hazards
The safety information for 6-(Trifluoromethyl)chroman-4-one indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement includes wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBAJYJJIHZGDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)chroman-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

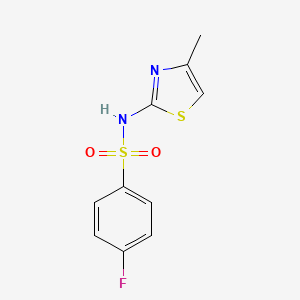

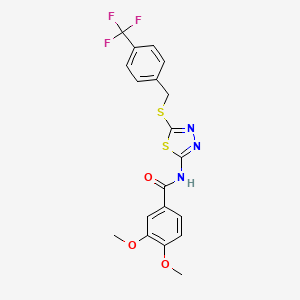

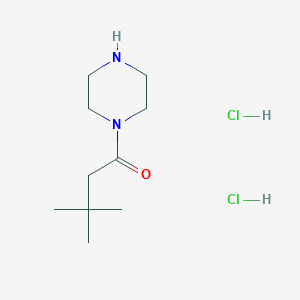
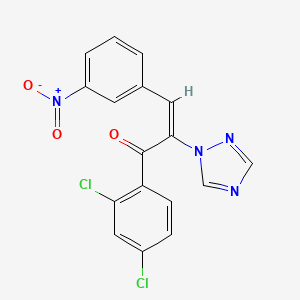
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)
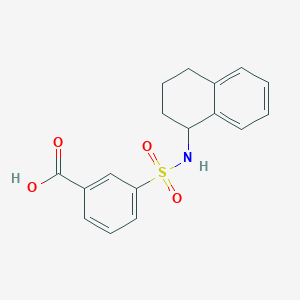
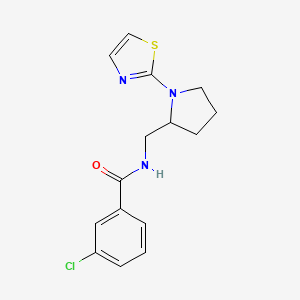
![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)
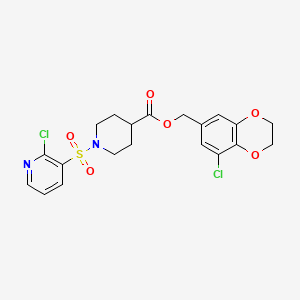

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)